4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl carboxylic acid derivative featuring a pyrrolidine sulfonyl group at the 4' position of the biphenyl scaffold.
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)16-6-2-1-5-15(16)13-7-9-14(10-8-13)23(21,22)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORSSTQNMVQMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683423 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-90-5 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-(pyrrolidin-1-ylsulfonyl)aniline, which is then subjected to further reactions to introduce the biphenyl and carboxylic acid functionalities . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the biphenyl core .
Scientific Research Applications
4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biphenyl carboxylic acid scaffold is versatile, with substituents at the 4' position significantly influencing physicochemical and pharmacological properties. Key analogs include:
| Compound Name | Substituent at 4' Position | Key Structural Features |
|---|---|---|
| 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid | Methyl (-CH₃) | Hydrophobic, electron-donating |
| 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid | Nitro (-NO₂) | Electron-withdrawing, polar |
| 4'-Isopropoxy-[1,1'-biphenyl]-2-carboxylic acid | Isopropoxy (-OCH(CH₃)₂) | Sterically bulky, moderate polarity |
| Telmisartan (4'-complex substituent) | Benzimidazole-methyl group | High polarity, pharmacophore for PPARγ binding |
| Target Compound | Pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) | Polar, hydrogen-bond acceptor, steric bulk |
Analysis :
- The nitro group (e.g., 4'-nitro analog) introduces strong electron-withdrawing effects, increasing acidity (pKa ~3.5–4.0) and reactivity in electrophilic substitutions .
- The pyrrolidin-1-ylsulfonyl group in the target compound likely improves solubility via polar interactions and may enhance binding to targets like enzymes or receptors through sulfonamide-mediated hydrogen bonding .
Inference for Target Compound :
- The pyrrolidin-1-ylsulfonyl group may be introduced via sulfonylation of a 4'-amino or 4'-thiol intermediate, with yields likely comparable to nitro analogs (30–60%) .
Physicochemical Properties
| Property | 4'-Methyl Analog | 4'-Nitro Analog | Target Compound (Predicted) |
|---|---|---|---|
| LogP | ~3.2 | ~2.1 | ~1.8 (due to sulfonyl) |
| Aqueous Solubility | Low | Moderate | High |
| pKa (COOH) | ~4.5 | ~3.8 | ~3.5 |
Key Observations :
- The acidic COOH group (pKa ~3.5) ensures ionization at physiological pH, improving bioavailability .
Biological Activity
4'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound notable for its structural features and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with a pyrrolidin-1-ylsulfonyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 348.42 g/mol. The sulfonamide group is particularly significant as it can enhance solubility and biological reactivity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Apoptosis Regulators : The compound acts as an inhibitor of Bcl-2-like protein 1, which plays a crucial role in preventing apoptosis. By inhibiting this protein, the compound may promote apoptosis in cancer cells while sparing normal cells .
- Cell Cycle Arrest : Studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity . It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Enhances lipophilicity and potential binding affinity to targets . |
| Alteration of Carboxylic Position | Changes in the position of the carboxylic group can significantly affect the compound's interaction with biological targets . |
| Variations in Sulfonamide Group | Different sulfonamide substituents can modulate the compound's pharmacokinetics and biological efficacy . |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with apoptotic regulators at the molecular level, revealing potential pathways for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
